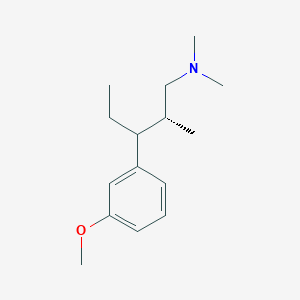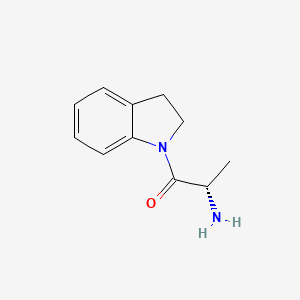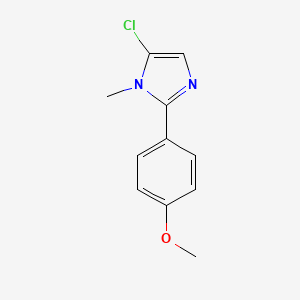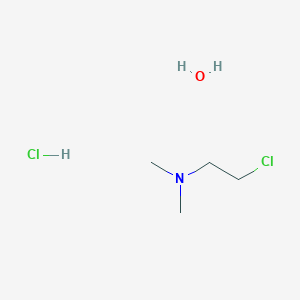
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the production of various pharmaceuticals and other organic compounds. The compound is characterized by its crystalline form and is often used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by chlorination. The reaction typically involves the following steps:
Reaction of Dimethylamine with Ethylene Oxide: This step forms N,N-dimethylethanolamine.
Chlorination: The N,N-dimethylethanolamine is then chlorinated using thionyl chloride or phosphorus trichloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization to obtain the pure crystalline form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the compound’s structure.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Such as N,N-dimethylethanamine derivatives.
Oxidation Products: Including various oxidized forms of the compound.
Reduction Products: Resulting in reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals like antihistamines and muscle relaxants.
Industry: In the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-dimethylethanamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of nucleophiles it reacts with. This property is particularly useful in the synthesis of pharmaceuticals, where it helps in forming key intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-diethylethanamine hydrochloride: Similar in structure but with ethyl groups instead of methyl groups.
2-Dimethylaminoethyl chloride hydrochloride: Another related compound used in organic synthesis.
Uniqueness
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is unique due to its specific reactivity and the ease with which it can be synthesized and purified. Its role as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals highlights its importance in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H13Cl2NO |
|---|---|
Molekulargewicht |
162.06 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethylethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH.H2O/c1-6(2)4-3-5;;/h3-4H2,1-2H3;1H;1H2 |
InChI-Schlüssel |
BLYCEKCSTJSYNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCl.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


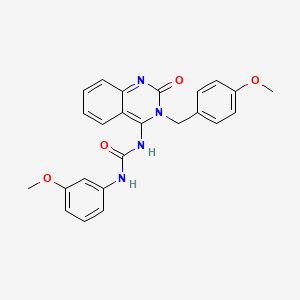
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
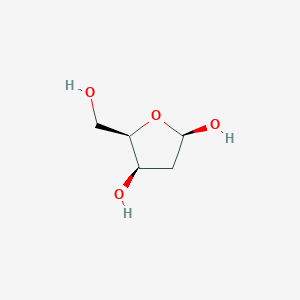
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)

